molecular formula C33H29ClFNO3 B138765 Sch 58053 Benzyl Ether CAS No. 194367-71-0

Sch 58053 Benzyl Ether

Cat. No.: B138765
CAS No.: 194367-71-0
M. Wt: 542 g/mol
InChI Key: FPSNEPSQCDBZPG-WUKUHOFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sch 58053 Benzyl Ether is a chemical compound with the molecular formula C33H29ClFNO3 and a molecular weight of 542.04. It is primarily used in biochemical and proteomics research . The compound is known for its specific interactions and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ethers, including Sch 58053 Benzyl Ether, can be achieved through several methods. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent. This reagent is effective for the synthesis of benzyl ethers and esters under mild conditions . The reaction typically involves the N-methylation of 2-benzyloxypyridine to produce the active reagent in situ, which then reacts with alcohols to form the desired benzyl ether.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of ether synthesis, such as the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

Chemical Reactions Analysis

Types of Reactions

Sch 58053 Benzyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Sch 58053 Benzyl Ether has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure and properties, which make it suitable for use under mild conditions without the need for strong acids or bases. This characteristic distinguishes it from other benzyl ether reagents and makes it valuable for sensitive synthetic applications.

Properties

IUPAC Name

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSNEPSQCDBZPG-WUKUHOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441290
Record name Sch 58053 Benzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194367-71-0
Record name Sch 58053 Benzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.